molecular formula C22H32O5 B8566738 4-{[12-(Acryloyloxy)dodecyl]oxy}benzoic acid CAS No. 112231-57-9

4-{[12-(Acryloyloxy)dodecyl]oxy}benzoic acid

Cat. No. B8566738
Key on ui cas rn: 112231-57-9
M. Wt: 376.5 g/mol
InChI Key: XHRZHMSFJMSPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04913839

Procedure details

A solution of 50 m moles (15.9 g) of the above hydroxycarboxylic acid, 0.6 mole (43.2 g) of acrylic acid, 0.3 g of p-toluenesulfonic acid, and 0.3 g of hydroquinone in 30 ml of chloroform was refluxed for 30 hours. The reaction solution was disolved in warm ether, and washed with warm water, then concentrated. The concentrate was purified by column chromatography to obtain 6.5 g of the ester compound. (yield: 35%)
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
35%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([OH:4])=O.[C:5]([OH:9])(=[O:8])[CH:6]=[CH2:7].[C:10]1([CH3:20])[CH:15]=[CH:14][C:13](S(O)(=O)=O)=[CH:12][CH:11]=1.[C:21]1([CH:28]=[CH:27][C:25]([OH:26])=[CH:24][CH:23]=1)O>C(Cl)(Cl)Cl.CCOCC>[C:5]([O:9][CH2:12][CH2:11][CH2:10][CH2:15][CH2:14][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:10][CH2:20][O:26][C:25]1[CH:27]=[CH:28][C:21]([C:2]([OH:4])=[O:1])=[CH:23][CH:24]=1)(=[O:8])[CH:6]=[CH2:7]

Inputs

Step One
Name
Quantity
15.9 g
Type
reactant
Smiles
OC(=O)O
Name
Quantity
43.2 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0.3 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with warm water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCCCCCCCCCCCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 1982%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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